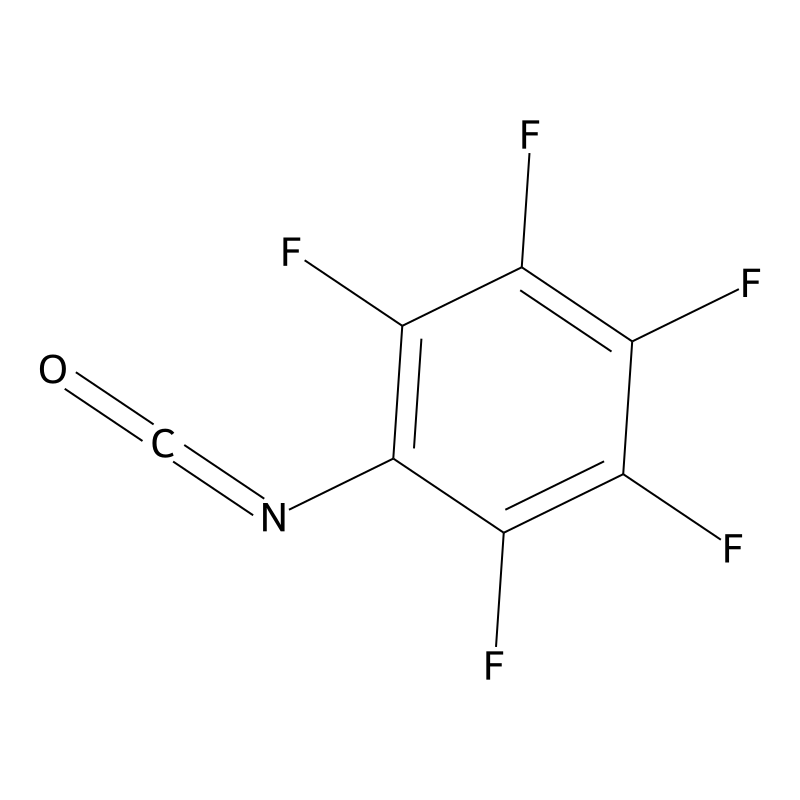

Pentafluorophenyl isocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Organic Compounds

One primary application of pentafluorophenyl isocyanate lies in the synthesis of various organic compounds. Its ability to react with different functional groups allows for the introduction of the pentafluorophenylcarbamoyl (C6F5CONH-) moiety into target molecules.

Examples of its use in organic synthesis include:

- Preparation of pentafluorophenyl end-capped poly(ethylene glycol) (PF-PEG-PF): This compound finds applications in drug delivery and materials science [].

- Synthesis of bioactive molecules: Pentafluorophenyl isocyanate has been used to create derivatives of quinine, a natural product with antimalarial properties.

Development of Functional Materials

The presence of fluorine atoms in pentafluorophenyl isocyanate grants specific properties to the materials it helps create. These properties can be beneficial for various applications.

For instance, incorporating the pentafluorophenylcarbamoyl group into specific molecules can enhance their:

- Thermal stability: The strong carbon-fluorine bonds contribute to the overall stability of the resulting materials.

- Hydrophobic character: The fluorine atoms create a water-repelling effect, making the materials suitable for applications requiring water resistance.

Some examples of functional materials developed using pentafluorophenyl isocyanate include:

- Novel O-xylyl bridged hexaurea receptors for atmospheric CO2 uptake: These materials show promising potential for capturing carbon dioxide from the atmosphere.

- Substituted 2,6-ethynylpyridine bisphenylurea scaffolds: These materials are being explored for their potential applications in organic electronics.

Pentafluorophenyl isocyanate is an organic compound characterized by the presence of an isocyanate functional group attached to a pentafluorophenyl ring. Its chemical formula is CFNCO, and it is known for its high reactivity due to the electron-withdrawing effects of the five fluorine atoms on the aromatic ring. This compound appears as a colorless to pale yellow liquid and has a pungent odor. It is primarily utilized in organic synthesis and materials science due to its unique chemical properties.

- Nucleophilic Addition: It can react with nucleophiles such as alcohols and amines to form carbamates and ureas, respectively.

- Carboboration: The compound can undergo carboboration reactions when treated with tris(pentafluorophenyl)borane, leading to the formation of carbon-boron bonds .

- Photoinduced Reactions: Pentafluorophenyl isocyanate can facilitate the carbamoylation of C–H bonds under light exposure, introducing a carbamoyl group into various substrates .

Pentafluorophenyl isocyanate can be synthesized through several methods:

- From Pentafluorophenol: Reacting pentafluorophenol with phosgene or an equivalent reagent can yield pentafluorophenyl isocyanate.

- Direct Reaction with Isocyanic Acid: The reaction between pentafluorobenzene and isocyanic acid can also produce this compound.

- Fluorination Techniques: Advanced fluorination techniques may be employed to introduce fluorine atoms into phenolic compounds, subsequently leading to the formation of the isocyanate group.

Pentafluorophenyl isocyanate finds applications in various fields:

- Electrolyte Additive: It has been utilized as an electrolyte additive in lithium-ion batteries, enhancing performance metrics such as capacity retention and Coulombic efficiency .

- Organic Synthesis: The compound serves as a versatile building block in organic synthesis, particularly in the preparation of fluorinated polymers and pharmaceuticals.

- Chemical Research: Its unique properties make it a valuable reagent in chemical research for studying reaction mechanisms involving isocyanates.

Studies on the interactions of pentafluorophenyl isocyanate with other chemical species have demonstrated its capability to form stable adducts with nucleophiles. The compound's reactivity profile suggests that it can participate in complexation reactions with transition metals and other Lewis acids, which may enhance its utility in catalysis and material science.

Several compounds exhibit similar structural or functional characteristics to pentafluorophenyl isocyanate. Below are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Phenyl Isocyanate | Aromatic Isocyanate | Less reactive than pentafluorophenyl isocyanate due to fewer electron-withdrawing groups. |

| Tris(pentafluorophenyl)borane | Organoboron Compound | Used in carboboration reactions; enhances reactivity of isocyanates. |

| 4-Fluorophenyl Isocyanate | Aromatic Isocyanate | Contains one fluorine atom; less sterically hindered than pentafluorophenyl isocyanate. |

| 2,4-Dinitrophenyl Isocyanate | Aromatic Isocyanate | Known for its use in protein labeling; contains two nitro groups enhancing electrophilicity. |

Pentafluorophenyl isocyanate stands out due to its high electronegativity from multiple fluorine atoms, which significantly increases its reactivity compared to other similar compounds. This characteristic makes it particularly useful in specialized applications such as battery technology and advanced organic synthesis.

Nucleophilic Addition Pathways

The isocyanate group (-NCO) in PFPI undergoes nucleophilic addition reactions due to the electrophilic nature of the carbonyl carbon. The electron-withdrawing pentafluorophenyl group enhances the electrophilicity of the carbonyl, accelerating attack by nucleophiles such as amines, alcohols, and thiols. For example, reactions with primary amines yield substituted ureas, while alcohols form carbamate derivatives [1] [4].

The mechanism follows a two-step process: (1) nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate, and (2) proton transfer to generate the final product. The strong electron-withdrawing effect of fluorine substituents stabilizes the intermediate, favoring irreversible addition with strong nucleophiles like Grignard reagents [4]. In contrast, weaker nucleophiles (e.g., polyfluorinated alcohols) require activation via hydrogen-bond-donor solvents or photochemical methods to achieve practical reaction rates [5].

Electrophilic Substitution Mechanisms

While the pentafluorophenyl ring is inherently electron-deficient, electrophilic substitution reactions are rare due to the deactivating effects of fluorine substituents. However, under specific conditions, the meta-directing nature of fluorine allows limited substitution. For instance, halogenation or nitration may occur at the para position relative to the isocyanate group, though such reactions are less common compared to non-fluorinated aryl isocyanates. Theoretical studies suggest that the isocyanate group further withdraws electron density, rendering the ring resistant to most electrophilic attacks unless activated by superacidic conditions [1] [5].

Photoinduced Carbamoylation Reactions

Ethereal C-H Bond Activation

PFPI participates in photoinduced carbamoylation of tertiary ethereal C-H bonds, a reaction facilitated by benzophenone as a photosensitizer. Upon UV irradiation, benzophenone undergoes intersystem crossing to a triplet state, abstracting a hydrogen atom from the ether substrate to generate a carbon-centered radical. This radical subsequently reacts with PFPI, leading to carbamoylation at the ethereal carbon [1] [5]. The reaction proceeds via a radical chain mechanism, as evidenced by inhibition studies with galvinoxyl, a radical scavenger [5].

Mechanistic Studies with Benzophenone Sensitizers

Kinetic studies reveal that the reaction rate depends on the concentration of PFPI and the efficiency of hydrogen abstraction by the sensitizer. Transient absorption spectroscopy has identified benzophenone ketyl radicals as key intermediates, which transfer electrons to PFPI, initiating the carbamoylation process. The pentafluorophenyl group’s electron-withdrawing nature stabilizes transition states, reducing activation barriers [5].

Lewis Acid-Assisted Reaction Mechanisms

Lewis acids such as tris(pentafluorophenyl)borane (B(C₆F₅)₃) enhance PFPI’s reactivity by coordinating to the isocyanate oxygen, increasing the electrophilicity of the carbonyl carbon. This activation enables reactions with weak nucleophiles, including silanes and stannanes, yielding silylated or stannylated carbamates. For example, B(C₆F₅)₃ catalyzes the addition of triethylsilane to PFPI, forming N-silyl carbamates at ambient temperatures [5].

Carboboration Reactions

Interactions with Tris(pentafluorophenyl)borane

PFPI undergoes carboboration with B(C₆F₅)₃, forming adducts where the boron atom coordinates to the isocyanate nitrogen. This interaction polarizes the C=N bond, facilitating nucleophilic attack at the carbon center. The resulting borate intermediates participate in cyclization reactions, leading to six-membered heterocycles [5].

Formation of Heterocyclic Compounds

Under thermal or photochemical conditions, PFPI reacts with diols or diamines in the presence of B(C₆F₅)₃ to generate fluorinated heterocycles. For instance, treatment with 1,2-ethanediol yields a 1,3-dioxolan-2-one derivative, where the boron catalyst assists in dehydrative cyclization. These heterocycles exhibit enhanced thermal stability due to fluorine substitution [5].

Radical-Mediated Transformation Pathways

Radical pathways dominate in reactions involving polyfluorinated alcohols or ethers. PFPI participates in proton-coupled electron transfer (PCET) processes, where hydrogen abstraction from the substrate generates carbon-centered radicals. These radicals add to the isocyanate carbon, forming C-N bonds. Spin-trapping experiments with 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) confirm the involvement of oxygen-centered radicals derived from fluorinated alcohols [5].

The radical chain mechanism proceeds as follows:

- Initiation: Light or heat generates radicals from the substrate.

- Propagation: Substrate radicals react with PFPI, forming carbamoyl radicals.

- Termination: Radical recombination yields stable products.

This mechanism enables the synthesis of highly fluorinated polyurethanes, where PFPI acts as a chain extender under photochemical conditions [5].

Post-polymerization modification represents one of the most significant applications of pentafluorophenyl isocyanate in polymer chemistry. This approach allows for the introduction of diverse functional groups into polymer chains after the initial polymerization process, providing access to complex polymer architectures that would be difficult to achieve through direct polymerization methods [2] [3].

Hydroxyl-Functionalized Polymer Modification

The reaction of pentafluorophenyl isocyanate with hydroxyl-terminated polymers has been extensively studied and represents a highly efficient route to carbamate-linked polymer conjugates. Studies have demonstrated that hydroxyl-functionalized polymers such as poly(ethylene glycol), poly(N-isopropylacrylamide), poly(N,N-dimethylacrylamide), and poly(tert-butyl acrylate) can be modified with pentafluorophenyl isocyanate derivatives to achieve end-group conversion rates exceeding 98% under ambient conditions .

The reaction mechanism involves nucleophilic attack by the hydroxyl group on the isocyanate carbon, forming a stable carbamate linkage. The pentafluorophenyl group's electron-withdrawing character significantly increases the reactivity of the isocyanate, allowing reactions to proceed rapidly at room temperature without the need for catalysts or harsh conditions [5]. This high reactivity is particularly advantageous when working with temperature-sensitive polymers or biological systems where mild reaction conditions are essential.

Experimental investigations have shown that the molecular weight of the hydroxyl-terminated polymer precursor has minimal impact on the modification efficiency, with polymers ranging from 1,000 to 6,000 g/mol achieving similarly high conversion rates . The reaction is compatible with the trithiocarbonate end groups commonly present in RAFT-synthesized polymers, eliminating the need for additional deprotection steps .

End-Group Conversion Methodologies

End-group conversion methodologies utilizing pentafluorophenyl isocyanate have been developed to introduce functional moieties at polymer termini with high selectivity and efficiency. These approaches are particularly valuable for creating telechelic polymers with specific functionalities that can be further utilized in block copolymer synthesis or bioconjugation applications [6] [7].

One prominent methodology involves the direct reaction of pentafluorophenyl isocyanate with terminal hydroxyl groups to form carbamate linkages. This approach has been successfully applied to modify poly(ethylene glycol) derivatives, resulting in pentafluorophenyl end-capped polymers with unique thermal and surface properties [8] [9]. The resulting polymers exhibit tunable lower critical solution temperature (LCST) behavior, with transition temperatures ranging from 23°C to 65°C depending on the polymer architecture and molecular weight [9].

Alternative end-group conversion strategies have been developed for polymers containing terminal thiol groups, typically obtained through aminolysis of RAFT end groups. These methodologies enable the introduction of self-immolative linkers that can be cleaved under reducing conditions, making them particularly useful for drug delivery applications [6]. The reaction proceeds through a tosyl thiolate-activated disulfide intermediate, allowing for quantitative conversion under mild conditions.

Blocked Isocyanates in Polymer Chemistry

The use of blocked isocyanates in polymer chemistry has gained significant attention due to their enhanced stability and controlled reactivity characteristics. Pentafluorophenyl isocyanate derivatives can be effectively blocked using various nucleophiles, creating stable adducts that can be thermally or chemically deblocked under controlled conditions [10] [11].

Stability Enhancement Mechanisms

The stability of blocked pentafluorophenyl isocyanate systems arises from the formation of reversible adducts with blocking agents, which temporarily mask the reactive isocyanate functionality. The pentafluorophenyl group's electron-withdrawing nature influences both the blocking and deblocking processes, affecting the overall stability profile of the blocked system [10] [12].

Pyrazole-based blocking agents have demonstrated exceptional stability with pentafluorophenyl isocyanate derivatives. The 3,5-dimethylpyrazole-blocked system shows excellent storage stability at room temperature while maintaining the ability to undergo efficient deblocking at elevated temperatures (130°C) [10]. This thermal stability is attributed to the formation of a stable N-carbamate bond between the pyrazole nitrogen and the isocyanate carbon.

The stability enhancement mechanism also involves the delocalization of electron density from the blocking agent to the carbonyl carbon, reducing the electrophilicity of the isocyanate group. In the case of imidazole and triazole blocking agents, the nitrogen lone pairs participate in resonance stabilization, creating thermodynamically stable adducts that resist hydrolysis and other side reactions [12].

Thermal Deblocking Kinetics

The thermal deblocking kinetics of pentafluorophenyl isocyanate systems are strongly influenced by the nature of the blocking agent and the reaction conditions. Differential scanning calorimetry (DSC) studies have revealed that the deblocking process follows first-order kinetics with activation energies that vary significantly depending on the blocking agent structure [11].

For 3-(4-bromophenyl)-1H-pyrazole blocked systems, the deblocking process occurs at 240°C with a sharp endothermic transition indicating rapid liberation of the blocking agent [11]. The kinetics of this process have been studied using thermogravimetric analysis, revealing that the deblocking is essentially complete within minutes at the deblocking temperature.

The pentafluorophenyl group's electron-withdrawing character affects the deblocking kinetics by stabilizing the developing negative charge on the blocking agent during the deblocking process. This stabilization effect can either accelerate or decelerate the deblocking process depending on the specific blocking agent structure and the reaction mechanism involved [12].

Chemical deblocking represents an alternative approach that allows for ambient temperature activation of blocked isocyanates. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst enables the deblocking of imidazole and triazole-blocked pentafluorophenyl isocyanate systems at room temperature, providing access to reactive isocyanate functionality under mild conditions [12].

RAFT Polymerization Compatibility

The compatibility of pentafluorophenyl isocyanate-containing monomers with Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has been extensively investigated, revealing excellent control over molecular weight, polydispersity, and end-group fidelity [7] [13] [14].

Pentafluorophenyl methacrylate (PFMA) has emerged as a particularly successful monomer for RAFT polymerization, exhibiting excellent compatibility with dithioester chain transfer agents. The polymerization proceeds with high control, yielding polymers with polydispersity indices (PDI) typically ranging from 1.1 to 1.3 and molecular weights that can be precisely controlled by adjusting the monomer-to-chain transfer agent ratio [7] [15].

The pentafluorophenyl ester groups remain intact throughout the RAFT polymerization process, providing reactive sites for subsequent post-polymerization modification. This orthogonality between the polymerization and functionalization steps is crucial for accessing complex polymer architectures with well-defined structures [2] [13].

Studies using fluorinated chain transfer agents have demonstrated that the introduction of fluorine labels does not significantly impact the polymerization behavior or the resulting polymer properties. The unique 19F NMR signatures of these systems allow for direct monitoring of chain transfer agent conversion and precise measurement of end-group fidelity [13] [16].

Synthesis of Functional Polymer Architectures

The versatility of pentafluorophenyl isocyanate in polymer synthesis has enabled the development of sophisticated functional polymer architectures with tailored properties for specific applications. These architectures range from simple linear polymers to complex branched and star-shaped structures [8] [17] [18].

Pentafluorophenyl End-Capped Poly(ethylene glycol)

The synthesis of pentafluorophenyl end-capped poly(ethylene glycol) (PF-PEG-PF) represents a significant advancement in the development of temperature-responsive polymers. These systems are prepared through the direct reaction of pentafluorophenyl isocyanate with hydroxyl-terminated poly(ethylene glycol), resulting in carbamate-linked end-capped polymers with unique solution properties [8] [9].

The resulting PF-PEG-PF polymers exhibit remarkable temperature-sensitive behavior with LCST values that can be tuned through molecular weight and architecture control. For polymers with molecular weights around 1,000 Da, LCST values as low as 23°C have been observed, while higher molecular weight systems show LCST values up to 65°C [9].

The temperature-responsive behavior is attributed to the balance between the hydrophilic PEG backbone and the hydrophobic pentafluorophenyl end groups. The conformational restrictions imposed by the end-capping groups reduce the degree of freedom available to the polymer chains, promoting intermolecular aggregation at lower temperatures compared to non-end-capped analogs [9].

Functionalized Polyacrylamides

Functionalized polyacrylamides incorporating pentafluorophenyl isocyanate derivatives have been developed for applications in bioconjugation and drug delivery systems. These polymers are typically synthesized through post-polymerization modification of poly(pentafluorophenyl acrylate) precursors with appropriate amine-containing reagents [2] [17].

The modification process involves the substitution of pentafluorophenyl ester groups with primary amines, forming stable amide bonds while retaining the polymer backbone integrity. This approach allows for the introduction of diverse functional groups, including amino acids, peptides, and targeting ligands, into the polymer structure [17] [19].

Single-chain polymer nanoparticles (SCNPs) based on pentafluorophenyl-functional precursors have been prepared through intramolecular crosslinking reactions. These systems allow for post-formation functionalization without altering the collapsed polymer structure, providing access to protein-mimetic materials with controlled surface properties [17].

Structure-Property Relationships in Modified Polymers

The modification of polymers with pentafluorophenyl isocyanate derivatives leads to significant changes in their thermal, mechanical, and surface properties. Understanding these structure-property relationships is crucial for optimizing polymer performance in specific applications [20] [21] [22].

The incorporation of pentafluorophenyl groups into polymer structures generally leads to enhanced thermal stability due to the high bond dissociation energy of C-F bonds. Thermogravimetric analysis of pentafluorophenyl-modified polyimides has shown decomposition onset temperatures exceeding 280°C, representing a significant improvement over non-fluorinated analogs [22] [23].

The mechanical properties of pentafluorophenyl-modified polymers are strongly influenced by the degree of modification and the distribution of functional groups along the polymer chain. For polyimide systems, the incorporation of 20-30% pentafluorophenyl-containing units results in optimal mechanical properties, with enhanced elongation at break while maintaining good tensile strength [22].

Surface properties are dramatically altered by the presence of pentafluorophenyl groups, with modified polymers typically exhibiting increased hydrophobicity and reduced surface energy. Contact angle measurements on semifluorinated polymethacrylates have shown values exceeding 90°, indicating significant hydrophobic character [20] [23].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard